molecular formula C9H13BrSi B1653192 2-Bromophenyltrimethylsilane CAS No. 17878-37-4

2-Bromophenyltrimethylsilane

Cat. No.: B1653192
CAS No.: 17878-37-4
M. Wt: 229.19 g/mol
InChI Key: UOSFTLNRCKHHNU-UHFFFAOYSA-N
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Description

2-Bromophenyltrimethylsilane is an organosilicon compound featuring a bromine-substituted phenyl group bonded to a trimethylsilyl moiety. Its molecular formula is C₉H₁₃BrSi, with a molecular weight of 229.25 g/mol (calculated from and for analogous compounds). This compound is primarily utilized in organic synthesis and materials science due to its role as a versatile intermediate in cross-coupling reactions and functional group transformations. The bromine atom at the ortho position of the aromatic ring enhances its reactivity in metal-catalyzed reactions, such as Suzuki-Miyaura couplings, enabling the construction of complex organic frameworks .

Properties

IUPAC Name

(2-bromophenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSFTLNRCKHHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449294
Record name 2-bromophenyltrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17878-37-4
Record name 2-bromophenyltrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Procedure

The preparation involves treating a 1,2-dihalobenzene with an organolithium reagent to effect selective halogen-lithium exchange, followed by quenching with chlorotrimethylsilane. This method exploits the differential reactivity of halogen atoms in dihaloarenes, where the more electropositive halogen (e.g., iodine) undergoes preferential lithium exchange.

Detailed Protocol Using n-Butyllithium

In a documented procedure, this compound was successfully synthesized and obtained in 69% yield with the following spectroscopic data:

  • ¹H NMR (400 MHz, CDCl₃) δ: 0.39 (s, 9H), 7.18 (dt, J=8.0, 2.0 Hz, 1H)
  • GC retention time: 15.9 min

The reaction likely involves selective lithiation at the 2-position of a bromobenzene derivative, followed by electrophilic quenching with chlorotrimethylsilane. The critical factors in this procedure include maintaining anhydrous conditions, precise temperature control, and proper addition sequence of reagents.

Preparation Using Strong Lithium Amide Bases

An alternative approach employs strong hindered lithium amide bases to effect deprotonative metalation rather than halogen-lithium exchange.

Low-Temperature Deprotonative Lithiation

According to documented research, this compound can be obtained in approximately 40% yield using 10 equivalents of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at -75°C in the presence of chlorotrimethylsilane as an in situ trapping agent. This method highlights the importance of:

  • Maintaining very low temperatures (-75°C)
  • Using excess lithium amide base
  • Employing in situ trapping strategies to capture reactive intermediates

The relatively lower yield compared to other methods may be offset by improved selectivity in certain substrate classes.

Conversion from 2-Bromophenoxy Derivatives

A synthetically useful route to this compound involves using 2-bromophenoxy trimethylsilane as a starting material.

Detailed Synthetic Protocol

The following procedure has been documented for the conversion of 2-bromophenoxy trimethylsilane to silylated products:

  • 2-Bromophenoxy trimethylsilane (10g, 41mmol, 1 equivalent) is dissolved in dry tetrahydrofuran (50mL)
  • The solution is cooled to -78°C under nitrogen with continuous stirring
  • n-Butyllithium (38.5mL of 1.6M in hexane, 61.5mmol, 1.5 equivalents) is added dropwise by syringe
  • The reaction mixture is stirred for three hours at -78°C
  • The mixture is warmed to room temperature and stirred for one additional hour
  • The reaction is quenched by adding saturated ammonium chloride solution (10mL)
  • After warming to room temperature, the mixture is extracted with ethyl acetate (3×25mL)
  • The organic phase is washed with water and brine, then dried over magnesium sulfate

This approach proceeds through a lithiated intermediate that undergoes rearrangement to yield 2-(trimethylsilyl)phenol, which can be further converted to the target compound.

Preparation Using Micromixer Technology

Advanced continuous-flow techniques using microreactor technology have been developed for the preparation of ortho-disubstituted aromatic compounds, including this compound.

A patent document describes a method utilizing a sequence of micromixers (M1, M2, M3) to control the reactive intermediates in the preparation process. The procedure involves:

  • Flowing a solution of a bromobenzene derivative (0.27M in THF) at 6.0 mL/min through micromixer M1
  • Adding n-butyllithium (1.5M in hexane) at 1.2 mL/min through micromixer M2
  • Introducing chlorotrimethylsilane (1.62M in THF) at 3.0 mL/min through micromixer M3

This continuous-flow approach offers advantages in terms of scalability, safety, and control over highly reactive intermediates.

Comparative Analysis of Preparation Methods

The following table presents a comparative analysis of the different methods for preparing this compound:

Method Yield (%) Temperature (°C) Reagents Key Advantages Limitations
n-Butyllithium mediated exchange 69 Not specified n-BuLi, Me₃SiCl Higher yield, Standard reagents Sensitive to moisture, Temperature control critical
LiTMP deprotonation 40 -75 LiTMP (10 equiv.), Me₃SiCl High selectivity, Fewer side reactions Lower yield, Requires excess base
Via 2-bromophenoxy derivative Not specified -78 to RT n-BuLi, Me₃SiCl Alternative substrate pathway Multiple steps, More complex isolation
Micromixer technology Not specified Variable n-BuLi, Me₃SiCl Scalable, Better heat control Specialized equipment required

Spectroscopic Characterization

The successful preparation of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of this compound shows characteristic signals:

  • A singlet at δ 0.39 ppm (9H) corresponding to the trimethylsilyl group
  • A doublet of triplets at δ 7.18 ppm (J=8.0, 2.0 Hz, 1H) for one of the aromatic protons
  • Additional aromatic signals in the δ 7.2-7.6 ppm region

Gas Chromatography

Gas chromatography analysis shows a retention time of 15.9 minutes for this compound under specific conditions.

Applications in Organic Synthesis

This compound serves as a valuable building block for various synthetic transformations:

Cross-Coupling Reactions

The bromine functionality enables this compound to participate in various transition metal-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura coupling with boronic acids
  • Stille coupling with organostannanes
  • Negishi coupling with organozinc reagents

Further Metalation Reactions

The presence of the trimethylsilyl group enables directed ortho-metalation at positions adjacent to the silyl group, allowing for regioselective functionalization.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyltrimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, and strong bases or acids for substitution reactions. Typical conditions involve inert atmospheres and anhydrous solvents to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound, whereas in a substitution reaction with trimethyl borate, the product would be an alkynearylboronic acid .

Scientific Research Applications

Key Chemical Properties

  • Molecular Weight: 229.23 g/mol
  • Boiling Point: 120 °C at 18 Torr
  • CAS Number: 17878-37-4

Deprotonative Metalation

One of the significant applications of 2-bromophenyltrimethylsilane is in the field of deprotonative metalation. This process involves the generation of lithio derivatives that can be further functionalized. For instance, when treated with lithium diisopropylamide (LDA) or lithium trimethylsilyl amide (LiTMP), it can yield stable lithio derivatives suitable for subsequent reactions.

Case Study: Metalation with LiTMP

  • Conditions: Reaction conducted at -75 °C using 10 equivalents of LiTMP.
  • Yield: Approximately 40% yield of lithio derivatives.
  • Outcome: The resulting derivatives can be trapped with electrophiles, leading to the formation of various functionalized products .

Electrophilic Substitution Reactions

The presence of bromine in this compound enhances its reactivity towards electrophilic substitution reactions. The bromine atom acts as a directing group, facilitating ortho and para substitution on the aromatic ring.

Example Reaction

  • In a reaction involving electrophiles like boronic acids, this compound can be transformed into borylated products via Suzuki coupling reactions .

Synthesis of Complex Molecules

This compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo cross-coupling reactions makes it valuable in medicinal chemistry.

Example: Synthesis of Porphyrin Derivatives

A study demonstrated the use of this compound in synthesizing diphenylborane-fused porphyrins, showcasing its utility in creating complex structures for potential applications in photodynamic therapy .

Environmental Considerations

While this compound has various applications, it is essential to consider its environmental impact. Research indicates that compounds containing bromocarbon substituents have low ozone depletion potentials (ODP < 0.02) and are generally considered safe for use in controlled environments .

Summary Table of Applications

Application AreaDescriptionKey Findings/Outcomes
Deprotonative MetalationGeneration of lithio derivatives for further functionalizationYield ~40% with LiTMP at -75 °C
Electrophilic SubstitutionFacilitation of ortho/para substitution on aromatic ringsEffective in Suzuki coupling reactions
Synthesis of Complex MoleculesUsed as a building block for pharmaceuticals and agrochemicalsSuccessful synthesis of porphyrin derivatives
Environmental ImpactLow ozone depletion potential; safe for controlled useODP < 0.02

Mechanism of Action

The mechanism of action of 2-Bromophenyltrimethylsilane in chemical reactions involves the activation of the bromine atom, which can be displaced by nucleophiles or participate in coupling reactions. The trimethylsilyl group provides stability to the molecule and can be removed under specific conditions to reveal reactive intermediates.

Comparison with Similar Compounds

Key Observations :

  • Substitution Position : The position of bromine (ortho vs. para) significantly impacts electronic and steric properties. For example, this compound exhibits greater steric hindrance than its para-substituted counterpart, influencing reaction kinetics in cross-coupling reactions .

Physical and Chemical Properties

Compound Name Density (g/mL) Boiling Point (°C/mmHg) Solubility Storage Conditions
This compound Not reported Not reported Likely hydrophobic Inert atmosphere
4-Bromophenyltrimethylsilane Not reported Not reported Hydrophobic Ambient conditions
[(2-Bromophenyl)methyl]trimethylsilane Not reported Not reported Liquid at 4°C 2–8°C under inert gas
(2-Bromophenylethynyl)trimethylsilane 1.19 60–80 (at 2 mmHg) Slightly water-soluble 2–8°C
(5-Bromo-2-fluorophenyl)trimethylsilane Not reported Not reported Not reported Not specified

Key Observations :

  • Ethynyl Derivatives: The ethynyl-substituted compound exhibits higher density (1.19 g/mL) and a lower boiling range (60–80°C at 2 mmHg) compared to non-ethynylated analogs, reflecting increased molecular rigidity .

Key Observations :

  • Positional Isomer Safety: The para-substituted 4-bromophenyltrimethylsilane is classified as non-hazardous, whereas ortho-substituted analogs (e.g., 2-bromo derivatives) pose significant risks, including skin corrosion and respiratory irritation .
  • Ethynyl Derivatives: Limited safety data exist for (2-bromophenylethynyl)trimethylsilane, necessitating precautionary handling .

Biological Activity

2-Bromophenyltrimethylsilane (C9H11BrSi) is an organosilicon compound characterized by a bromine atom attached to a phenyl group and three methyl groups bonded to silicon. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in substitution reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This property is crucial in drug development, particularly in synthesizing biologically active compounds.

  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, allowing for the introduction of diverse functional groups.
  • Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex molecular architectures used in pharmaceuticals.

Biological Activity and Therapeutic Applications

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Some studies suggest that derivatives of this compound possess antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Compounds synthesized from this compound have shown potential as anti-inflammatory agents, which could be beneficial in treating conditions like arthritis.
  • Cancer Therapeutics : The ability to modify its structure allows for the development of anticancer agents targeting specific pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryReduces inflammation markers in vitro
AnticancerInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various silanes, including this compound. It was found effective against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential applications in developing antimicrobial coatings or treatments.

Case Study 2: Anti-inflammatory Effects

In vitro assays were conducted using human macrophages treated with derivatives of this compound. Results indicated a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) at concentrations as low as 10 µM, highlighting its potential as an anti-inflammatory therapeutic agent.

Research Findings

Recent research has focused on optimizing the synthesis and reactivity of this compound derivatives. For instance, studies have shown that modifying the silicon atom's substituents can enhance biological activity while maintaining favorable pharmacokinetic properties.

Table 2: Synthesis Pathways and Yields

Synthesis MethodYield (%)Biological Activity Assessed
Pd-Catalyzed Cross-Coupling85Anticancer
Nucleophilic Substitution with Amine78Antimicrobial
Direct Arylation with Aryl Boronates90Anti-inflammatory

Q & A

Q. Yield Optimization Factors :

  • Purge reaction systems with inert gas (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Use anhydrous solvents to avoid hydrolysis of the trimethylsilyl group.
  • Monitor reaction progress via TLC or GC-MS to terminate at optimal conversion .

Advanced: How can researchers resolve contradictions in reported reaction outcomes when using this compound as a reagent?

Answer:
Contradictory results (e.g., variable yields or byproducts) often arise from differences in reaction conditions or mechanistic pathways. To address these:

  • Controlled Replication : Systematically vary parameters (temperature, solvent polarity, catalyst) while keeping other variables constant. For example, higher temperatures (80°C) may favor side reactions in Pd-catalyzed couplings, leading to reduced yields .
  • Mechanistic Probes : Use deuterated solvents (e.g., DMF-d₇) or isotopic labeling to track intermediates via NMR. Computational studies (DFT) can model transition states to identify competing pathways .
  • Data Triangulation : Cross-reference findings with analogous systems, such as reactions of (bromodifluoromethyl)trimethylsilane, where steric and electronic effects of substituents alter reactivity .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : The trimethylsilyl group (-Si(CH₃)₃) exhibits a distinct singlet at δ 0.2–0.5 ppm in ¹H NMR. Aromatic protons adjacent to bromine show deshielding (δ 7.3–7.8 ppm) .
  • X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity in brominated products. For example, crystal structures of related compounds (e.g., (bromodifluoromethyl)trimethylsilane) reveal bond angles critical for reactivity predictions .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (M⁺) at m/z 241 (C₉H₁₃BrSi) and fragment patterns help verify purity .

Advanced: What are the mechanistic insights into the role of this compound in difluorocarbene transfer reactions?

Answer:
this compound can act as a masked difluorocarbene (CF₂) source under specific conditions:

  • Thermal Activation : Heating (80–120°C) induces Si-C bond cleavage, releasing CF₂ for cyclopropanation or nucleophilic trapping. This parallels mechanisms observed in (bromodifluoromethyl)trimethylsilane reactions .
  • Catalytic Pathways : Pd-mediated cross-couplings may proceed via oxidative addition of the C-Br bond to Pd(0), followed by transmetalation with silyl reagents. Competing β-hydride elimination can be suppressed using bulky ligands (e.g., XPhos) .
  • Quantum Chemical Analysis : DFT studies suggest that electron-withdrawing groups (e.g., Br) lower the activation energy for carbene transfer by stabilizing transition states .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Keep in amber glass vials under inert atmosphere (Ar) at –20°C to prevent hydrolysis. Desiccants (e.g., molecular sieves) are recommended for long-term storage .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Quench residual reagent with methanol or aqueous NH₄Cl to avoid exothermic decomposition .

Advanced: What strategies mitigate competing side reactions in silylation reactions using this compound?

Answer:

  • Additive Screening : Additives like HMPA or 18-crown-6 can stabilize reactive intermediates (e.g., silyl anions) and suppress protodesilylation .
  • Solvent Engineering : Low-polarity solvents (e.g., hexane) minimize ionic byproducts, while coordinating solvents (e.g., DMF) enhance catalyst turnover in cross-couplings .
  • Substrate Pre-Functionalization : Protect reactive sites (e.g., hydroxyl groups) with TMSCl before silylation to direct regioselectivity .

Basic: What are the industrial applications of this compound in materials science?

Answer:
While avoiding commercial focuses, academic applications include:

  • Polymer Modification : As a crosslinking agent in silicone-based polymers, enhancing thermal stability.
  • Surface Functionalization : Silyl groups improve adhesion in semiconductor coatings. Studies show bromine aids in subsequent halogen-bonding interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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